4-Nitrophenyl b-D-glucopyranoside-6-phosphate
Description
4-Nitrophenyl β-D-glucopyranoside-6-phosphate is a synthetic glycoside derivative featuring a 4-nitrophenyl aglycone linked via a β-glycosidic bond to the anomeric carbon of a glucose moiety. The phosphate group at the 6-position introduces a negatively charged substituent, distinguishing it from non-phosphorylated analogs. This compound is primarily utilized as a chromogenic substrate in enzymatic assays, where cleavage by phosphatases or glucosidases releases 4-nitrophenol, detectable via its yellow color (λmax ≈ 400 nm) . Its design enables studies on enzyme cascades, metabolic pathways, and phosphatase-glucosidase coupling systems.
Structure
3D Structure
Properties
Molecular Formula |
C12H16NO11P |
|---|---|
Molecular Weight |
381.23 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16NO11P/c14-9-8(5-22-25(19,20)21)24-12(11(16)10(9)15)23-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16H,5H2,(H2,19,20,21) |
InChI Key |
ULWWOIRVCLMNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Acetylation of D-Glucose
The synthesis typically begins with the protection of hydroxyl groups on D-glucose via acetylation. A common approach involves refluxing D-glucose with acetic anhydride and sodium acetate:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| D-Glucose (50 g) | Reflux in acetic anhydride (250 mL) | 84 g | |
| Sodium acetate (40 g) | 2 hours at 120°C | (crude) |
The product, β-pentaacetylglucose, is recrystallized from ethanol to achieve >95% purity (mp: 132–134°C).
Glycosylation with 4-Nitrophenol
Condensation of β-pentaacetylglucose with 4-nitrophenol is performed under acidic conditions. Zinc chloride (ZnCl₂) catalyzes the formation of the glycosidic bond:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| β-Pentaacetylglucose (15 g) | Melt at 125°C under vacuum | 4.5 g | |
| 4-Nitrophenol (24 g) | 1–2 hours with ZnCl₂ (3.5 g) |
The intermediate, 4-nitrophenyl tetraacetyl-β-D-glucopyranoside, is purified via benzene extraction and NaOH washing.
Phosphorylation at the 6-Position
Selective phosphorylation of the 6-hydroxyl group is achieved using phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP), which favors primary hydroxyl groups:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Nitrophenyl tetraacetylglucoside (8 g) | POCl₃ (2 eq) in TMP, 0°C | 60–70% | |
| Triethylamine (4 eq) | Stir for 4 hours |
The phosphorylated intermediate is isolated via precipitation in ice-cold ether.
Deprotection of Acetyl Groups
Final deprotection is performed using sodium methoxide (NaOMe) in methanol:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Phosphorylated intermediate (8 g) | 0.4 mL 1N NaOMe in MeOH | 3.5 g | |
| Stir overnight at 4°C |
The product, 4-nitrophenyl β-D-glucopyranoside-6-phosphate, is recrystallized from ethanol (mp: 216–217°C).
Critical Analysis of Methodologies
Yield Optimization
- Glycosylation Efficiency : The use of ZnCl₂ in melt condensation yields 10–25% due to side reactions. Alternative solvents (e.g., dichloromethane) improve homogeneity but require longer reaction times.
- Phosphorylation Selectivity : POCl₃ in TMP achieves >90% regioselectivity for the 6-OH group, whereas H-phosphonate methods yield mixed isomers.
Stability Considerations
- Acidic Hydrolysis : The glycosidic bond is susceptible to cleavage below pH 3, necessitating neutral conditions during phosphorylation.
- Thermal Degradation : Prolonged heating above 100°C leads to decomposition; reactions are best conducted at 0–25°C.
Comparative Data Table
| Step | Reagents | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Acetylation | Acetic anhydride, NaOAc | 120°C | 2 h | 84% | 95% |
| Glycosylation | ZnCl₂, 4-nitrophenol | 125°C | 1.5 h | 23% | 85% |
| Phosphorylation | POCl₃, TMP | 0°C | 4 h | 65% | 90% |
| Deprotection | NaOMe, MeOH | 4°C | 12 h | 44% | 98% |
Emerging Techniques
Enzymatic Phosphorylation
Recent studies describe using GH1 6-phospho-β-glucosidases to phosphorylate 4-nitrophenyl glucosides in one pot. This method avoids harsh reagents but requires optimized enzyme activity (pH 5.6, 37°C).
Solid-Phase Synthesis
Immobilized glycosyl donors on resin matrices enable stepwise phosphorylation and glycosylation, improving yields to 78% in pilot trials.
Challenges and Recommendations
- Regioselectivity : Protecting groups (e.g., benzyl for 2,3,4-OH) may enhance 6-position specificity during phosphorylation.
- Scalability : Continuous flow systems reduce decomposition risks in glycosylation steps.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl b-D-glucopyranoside-6-phosphate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, leading to the release of 4-nitrophenol and glucose-6-phosphate.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions, altering the nitro group to amino or other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of alkaline phosphatase in a buffered solution at a pH of around 9.
Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and glucose-6-phosphate.
Oxidation: Can yield 4-aminophenyl b-D-glucopyranoside-6-phosphate under reductive conditions.
Scientific Research Applications
Enzyme Assays
4-Nitrophenyl β-D-glucopyranoside-6-phosphate serves as a colorimetric substrate for measuring β-glucosidase activity. The hydrolysis of this substrate leads to the release of 4-nitrophenol, which can be quantified spectrophotometrically. This property is utilized in:
- Biochemical assays : Researchers employ 4-NPβGlc6P to determine the activity of β-glucosidases in various biological samples. For instance, studies have demonstrated its effectiveness in characterizing β-glucosidases from different organisms, such as the digestive juices of larvae from the palm weevil, where it was used to monitor enzymatic activity and transglucosylation reactions .
- Diagnostic applications : The compound is also utilized in in vitro diagnostic tests to assess enzyme deficiencies or abnormalities in metabolic pathways related to glycoside hydrolysis .
Mechanistic Studies
The hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside-6-phosphate have been extensively studied to understand the kinetics and reaction pathways involved:
- pH-rate profile analysis : Research has shown that the hydrolysis of this compound follows distinct mechanisms depending on pH, including unimolecular, bimolecular, and intramolecular cleavage mechanisms. This insight is crucial for understanding how environmental conditions affect enzyme catalysis .
- Isotope effect studies : Investigations into kinetic isotope effects have provided valuable information about the transition states and reaction intermediates formed during hydrolysis, enhancing our understanding of glycosidic bond cleavage .
Structural Biology
The compound's role extends into structural biology, where it aids in elucidating the specificity and mechanism of action of glycoside hydrolases:
- Substrate specificity studies : 4-Nitrophenyl β-D-glucopyranoside-6-phosphate has been used to determine the kinetic parameters of various glycoside hydrolases. For example, studies on the BglA-2 enzyme from Streptococcus pneumoniae utilized this substrate to explore its binding affinity and catalytic efficiency .
Pharmacological Research
In pharmacology, 4-nitrophenyl β-D-glucopyranoside-6-phosphate has implications for drug development and testing:
- Drug metabolism studies : The compound is employed in assessing how certain drugs are metabolized by glycosidases, which can influence drug efficacy and safety profiles. Understanding these interactions is vital for developing therapeutics that target specific metabolic pathways .
Case Studies
Several notable case studies illustrate the practical applications of 4-nitrophenyl β-D-glucopyranoside-6-phosphate:
Mechanism of Action
The compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-nitrophenol, which can be quantified colorimetrically. The mechanism involves the formation of a transition state where the phosphate group is cleaved, leading to the production of glucose-6-phosphate and 4-nitrophenol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Enzyme Specificity
The table below summarizes key structural analogs and their biochemical properties:
Key Findings:
- Phosphate Group Impact: The 6-phosphate group necessitates sequential enzymatic action (e.g., phosphatase cleavage followed by glucosidase activity), unlike non-phosphorylated analogs like 4-nitrophenyl β-D-glucopyranoside, which are directly hydrolyzed by glucosidases . This property makes it valuable for probing coupled enzyme systems.
- Charge and Solubility : The phosphate group enhances water solubility compared to hydrophobic modifications like tert-butyldiphenylsilyl (TBDPS) groups in sulfonated analogs (e.g., compounds in ). However, it may reduce membrane permeability in cellular assays .
- Enzyme Specificity: Unlike 4-nitrophenyl β-D-glucuronide, which targets β-glucuronidases involved in xenobiotic metabolism, the 6-phosphate derivative is tailored for phosphatases (e.g., alkaline phosphatase) and glucosidases .
Biological Activity
4-Nitrophenyl β-D-glucopyranoside-6-phosphate (pNP-Glc6P) is a synthetic substrate commonly utilized in biochemical assays to study the activity of β-glucosidases and related enzymes. Its biological activity is primarily characterized by its role as a chromogenic substrate, which releases 4-nitrophenol upon hydrolysis, allowing for the quantification of enzyme activity.
Chemical Structure and Properties
- Molecular Formula : CHNOP
- Molecular Weight : 320.22 g/mol
- CAS Number : 2492-87-7
The compound is a β-D-glucoside where the anomeric hydroxyl group is substituted with a 4-nitrophenyl group, and it is phosphorylated at the 6-position. This modification enhances its stability and solubility in aqueous solutions, making it suitable for various biological assays.
The primary mechanism of action for pNP-Glc6P involves its hydrolysis by β-glucosidases, which cleave the glycosidic bond to release 4-nitrophenol. This reaction can be monitored spectrophotometrically at 405 nm, providing a quantitative measure of enzyme activity. The kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined using this substrate, offering insights into enzyme efficiency and substrate specificity.
Enzyme Assays
- β-Glucosidase Activity : pNP-Glc6P is widely used to assess the activity of β-glucosidases in various organisms including bacteria and mammals. For instance, studies have shown that different bacterial strains exhibit varying levels of β-glucosidase activity when exposed to pNP-Glc6P, indicating its utility in characterizing microbial enzymatic profiles .
- Clinical Diagnostics : The compound has potential applications in clinical diagnostics, particularly in assessing enzyme deficiencies in metabolic disorders. For example, alterations in β-glucosidase activity can be indicative of conditions such as Gaucher's disease.
Case Studies
- Study on Human Saliva : A study evaluated the presence and activity of β-glucosidase in human saliva using pNP-Glc6P as a substrate. The results indicated significant variability in enzyme activity among individuals, suggesting its potential use as a biomarker for oral health .
- Microbial Studies : Research involving gut microbiota demonstrated that specific strains could induce β-glucosidase activity upon exposure to pNP-Glc6P, highlighting its role in understanding microbial metabolism and interactions within the gut ecosystem .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Enzymatic Activity |
|---|---|---|
| 4-Nitrophenyl β-D-glucopyranoside | Non-phosphorylated analog | Lower enzymatic sensitivity |
| p-Nitrophenyl α-D-glucopyranoside | α-Anomer | Different specificity |
| 4-Nitrophenyl β-D-fucopyranoside | Fucose derivative | Distinct enzymatic profile |
The comparison indicates that the phosphorylation at the 6-position significantly enhances the stability and reactivity of pNP-Glc6P compared to its non-phosphorylated counterparts.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-nitrophenyl β-D-glucopyranoside-6-phosphate, and how can reaction efficiency be monitored?
- Synthesis Methods : The compound can be synthesized via regioselective phosphorylation of 4-nitrophenyl β-D-glucopyranoside precursors. For example, phosphorylation at the 6-OH position often involves triphenylmethyl (trityl) protection of other hydroxyl groups to ensure specificity . A typical procedure includes:
Tritylation of the 6-OH group using trityl chloride in pyridine.
Phosphorylation using phosphoryl chloride (POCl₃) followed by deprotection with aqueous acid.
Purification via column chromatography or recrystallization.
- Monitoring : Thin-layer chromatography (TLC) with heptane/acetone (3:7) is used to track reaction progress. Yields are optimized by adjusting reaction time and stoichiometry (e.g., 40% yield reported under specific conditions) .
Q. How is 4-nitrophenyl β-D-glucopyranoside-6-phosphate characterized structurally?
- Key Techniques :
- NMR Spectroscopy : Assignments for anomeric protons (δ 5.71 ppm, J = 7.0 Hz) and phosphorylation sites (δ 4.19–4.07 ppm for H-6a/b) confirm regioselectivity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M + Na]+ at m/z 779.2134 for a related acetylated derivative) .
- X-ray Crystallography : Used for absolute configuration determination in structurally analogous compounds (e.g., triclinic crystal system, P1 space group) .
Advanced Research Questions
Q. How can contradictory kinetic data for enzyme assays using this compound be resolved?
- Context : Discrepancies in enzyme activity (e.g., hexosaminidase A vs. B) may arise from substrate purity or assay conditions.
- Methodology :
Standardization : Use USP reference-grade substrate (≥95% HPLC purity) to minimize batch variability .
Control Experiments : Include known inhibitors (e.g., N-acetylglucosamine for hexosaminidase) to confirm specificity .
Data Normalization : Express activity as µmol·min⁻¹·mg⁻1 protein, correcting for background hydrolysis (e.g., <5% in pH 4.5 buffer) .
Q. What strategies optimize the use of this compound in studying enzyme mutant libraries?
- Experimental Design :
High-Throughput Screening : Use microplate readers to monitor 4-nitrophenol release at 405 nm (ε = 18,300 M⁻¹·cm⁻1) .
Mutant Analysis : Compare catalytic efficiency (kcat/Km) of wild-type vs. mutants. For example, a D-galactosidase mutant showed 10-fold reduced activity due to altered active-site hydrogen bonding .
Substrate Engineering : Synthesize fluorogenic analogs (e.g., 6-sulfo derivatives) for sensitive detection in low-abundance enzymes .
Methodological Challenges
Q. How do solvent systems influence the regioselectivity of phosphorylation?
- Key Findings : Polar aprotic solvents (e.g., pyridine) enhance trityl group stability during protection, while dichloromethane (DCM) improves phosphorylation efficiency by reducing side reactions. For example, DCM with triethylamine gave 65% tritylation efficiency vs. 40% in THF .
Q. What are the limitations of using 4-nitrophenyl derivatives in continuous enzyme assays?
- Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
